molecular formula C14H21NO2 B5812636 N-(3,5-dimethoxybenzyl)cyclopentanamine

N-(3,5-dimethoxybenzyl)cyclopentanamine

Cat. No. B5812636
M. Wt: 235.32 g/mol
InChI Key: IUALUIYHEPHNTC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)cyclopentanamine, also known as "Sally" or "Aleph-2," is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin, a renowned chemist and pharmacologist, in the 1970s. This compound has been widely studied for its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzyl)cyclopentanamine is similar to other psychedelics such as LSD and psilocybin. It is believed to produce its effects by binding to the serotonin 5-HT2A receptor, which is primarily located in the prefrontal cortex of the brain. This leads to an increase in glutamate release, which in turn leads to changes in brain activity and connectivity. This alteration in brain activity is believed to be responsible for the profound changes in perception, mood, and cognition that are associated with psychedelic experiences.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of cortisol, a stress hormone, and prolactin, a hormone involved in lactation and sexual function. N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to have a long half-life, with effects lasting up to 12 hours after ingestion.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxybenzyl)cyclopentanamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also relatively stable and has a long shelf life. However, there are also several limitations to its use in lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It also has a high potential for abuse and dependence, which makes it difficult to conduct studies on human subjects.

Future Directions

There are several future directions for research on N-(3,5-dimethoxybenzyl)cyclopentanamine. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. There is growing interest in the use of psychedelics as a treatment for depression, anxiety, and PTSD, and N-(3,5-dimethoxybenzyl)cyclopentanamine may have unique properties that make it a promising candidate for further study. Another area of interest is its mechanism of action. While it is known to bind to the serotonin 5-HT2A receptor, there is still much that is not understood about how it produces its effects. Further research is needed to fully understand its mechanism of action and how it can be used to develop new treatments for mental health disorders.

Synthesis Methods

The synthesis of N-(3,5-dimethoxybenzyl)cyclopentanamine involves several steps. First, 3,5-dimethoxybenzaldehyde is reacted with cyclopentanone in the presence of a reducing agent to form N-(3,5-dimethoxybenzyl)cyclopentanone. This intermediate product is then reacted with hydroxylamine hydrochloride to form N-(3,5-dimethoxybenzyl)cyclopentanone oxime. Finally, the oxime is reduced with lithium aluminum hydride to produce N-(3,5-dimethoxybenzyl)cyclopentanamine.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)cyclopentanamine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a similar mechanism of action to other psychedelics such as LSD and psilocybin, which are known to produce profound changes in perception, mood, and cognition. N-(3,5-dimethoxybenzyl)cyclopentanamine has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychedelic effects.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-7-11(8-14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUALUIYHEPHNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethoxyphenyl)methyl]cyclopentanamine

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